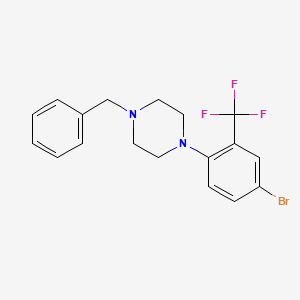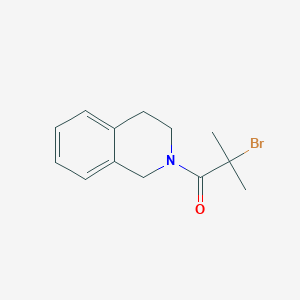
2-(2-ブロモ-2-メチルプロパノイル)-1,2,3,4-テトラヒドロイソキノリン
概要
説明
2-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound that features a brominated methyl group attached to a tetrahydroisoquinoline structure
科学的研究の応用
2-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
Target of Action
It’s known that the compound is a derivative of 2-bromo-2-methylpropionic acid , which has been used in the synthesis of dextran macroinitiator for atom transfer radical polymerization (ATRP) by partial esterification of the hydroxyl group of the polysaccharide .
Mode of Action
It’s known that 2-bromo-2-methylpropane, a related compound, is a versatile reactant in organic synthesis, facilitating the introduction of the tert-butyl group . It causes the massive deguanylation of guanine-based nucleosides and massive deadenylation of adenine-based nucleosides .
Biochemical Pathways
It’s known that 2-bromo-2-methylpropionic acid, a related compound, has been used in the preparation of multifunctional silica colloids by coating with 2-bromo-2-methylpropionic acid stabilized quantum dots (bmpa-qds) and bmpa-stabilized iron oxide particles (bmpa-fe(3)o(4)), along with amine-functionalized poly(amidoamine) (pama) dendrimers .
Result of Action
It’s known that 2-bromo-2-methylpropane, a related compound, causes the massive deguanylation of guanine-based nucleosides and massive deadenylation of adenine-based nucleosides .
生化学分析
Biochemical Properties
2-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinoline plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. For instance, it has been observed to cause the massive deguanylation of guanine-based nucleosides and deadenylation of adenine-based nucleosides . These interactions suggest that 2-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinoline may influence nucleic acid metabolism and stability.
Cellular Effects
The effects of 2-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinoline on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with nucleosides can lead to alterations in gene expression and cellular responses to DNA damage . Additionally, its impact on cellular metabolism may involve changes in energy production and utilization.
Molecular Mechanism
At the molecular level, 2-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinoline exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to cause deguanylation and deadenylation of nucleosides indicates its role in modulating nucleic acid stability and function . These molecular interactions are crucial for understanding its overall biochemical impact.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinoline can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, affecting its long-term impact on cellular function . Understanding these temporal effects is essential for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 2-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinoline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects . These dosage-dependent effects are critical for determining the therapeutic potential and safety of the compound in biomedical applications.
Metabolic Pathways
2-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinoline is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic balance within cells and tissues, highlighting the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinoline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is crucial for predicting its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinoline affects its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its biochemical interactions and effects . This localization is essential for understanding its precise role in cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of 2-bromo-2-methylpropanoic acid with 1,2,3,4-tetrahydroisoquinoline. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acyl chloride, which then reacts with the tetrahydroisoquinoline to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinoline can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide in acetone (Finkelstein reaction) or other nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or amines.
類似化合物との比較
Similar Compounds
- 2-Bromo-2-methylpropanoic acid
- 2-Bromo-2-methylpropanoate esters
- 2-Bromo-2-methylpropane
Uniqueness
2-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of a brominated methyl group and a tetrahydroisoquinoline structure. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
特性
IUPAC Name |
2-bromo-1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-13(2,14)12(16)15-8-7-10-5-3-4-6-11(10)9-15/h3-6H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZCRUOTCBYSED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC2=CC=CC=C2C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B1401913.png)
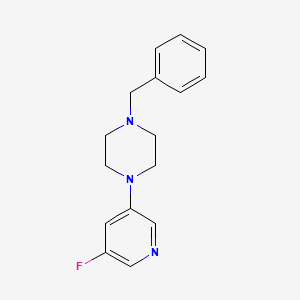
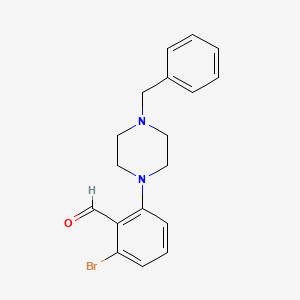
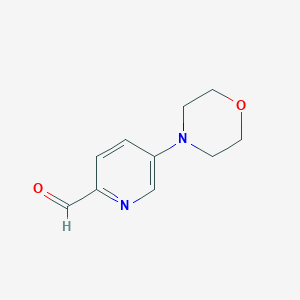
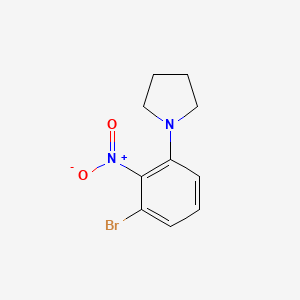
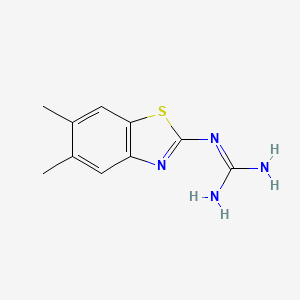

![4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidine-2-thiol](/img/structure/B1401924.png)
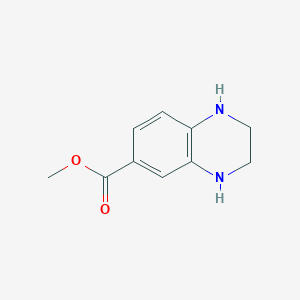
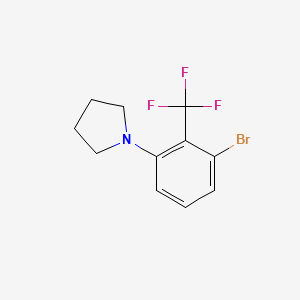
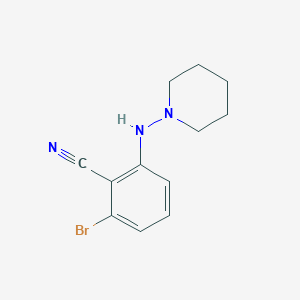
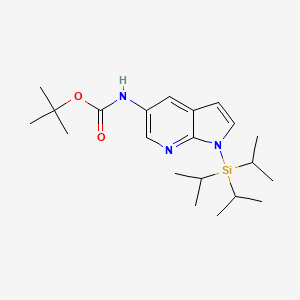
![Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-6-carboxylate](/img/structure/B1401934.png)
